molecular formula C19H18O4 B13012208 Prop-2-yn-1-yl 4-(benzyloxy)-3-ethoxybenzoate

Prop-2-yn-1-yl 4-(benzyloxy)-3-ethoxybenzoate

Cat. No.: B13012208
M. Wt: 310.3 g/mol
InChI Key: VDNHSOWCVOVHFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prop-2-yn-1-yl 4-(benzyloxy)-3-ethoxybenzoate is an organic compound that features a benzoate ester functional group. This compound is characterized by the presence of a prop-2-yn-1-yl group, a benzyloxy group, and an ethoxy group attached to the benzene ring. It is used in various chemical and biological applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl 4-(benzyloxy)-3-ethoxybenzoate typically involves the esterification of 4-(benzyloxy)-3-ethoxybenzoic acid with prop-2-yn-1-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 4-(benzyloxy)-3-ethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Prop-2-yn-1-yl 4-(benzyloxy)-3-ethoxybenzoate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 4-(benzyloxy)-3-ethoxybenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can block the enzyme’s activity, leading to various biological effects. The pathways involved in these interactions include the inhibition of signal transduction pathways and the modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-yn-1-yl 4-(benzyloxy)-3-ethoxybenzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the prop-2-yn-1-yl group allows for unique interactions with enzymes and other biological molecules, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C19H18O4

Molecular Weight

310.3 g/mol

IUPAC Name

prop-2-ynyl 3-ethoxy-4-phenylmethoxybenzoate

InChI

InChI=1S/C19H18O4/c1-3-12-22-19(20)16-10-11-17(18(13-16)21-4-2)23-14-15-8-6-5-7-9-15/h1,5-11,13H,4,12,14H2,2H3

InChI Key

VDNHSOWCVOVHFG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)OCC#C)OCC2=CC=CC=C2

Origin of Product

United States

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